molecular formula C23H20N2O3S4 B15035435 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B15035435
M. Wt: 500.7 g/mol
InChI Key: QSIYLDANUHUJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a heterocyclic molecule featuring a 4,4-dimethyl-8-ethoxy-substituted quinoline core fused with a [1,2]dithiolo[3,4-c] ring system.

The compound’s synthesis likely follows methodologies similar to those reported for related dithioloquinoline derivatives, such as condensation reactions involving substituted quinoline precursors and functionalized acylating agents (e.g., benzothiazol-2-yloxy acetyl chloride) under controlled conditions .

Properties

Molecular Formula

C23H20N2O3S4

Molecular Weight

500.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C23H20N2O3S4/c1-4-27-13-9-10-16-14(11-13)19-20(31-32-21(19)29)23(2,3)25(16)18(26)12-28-22-24-15-7-5-6-8-17(15)30-22/h5-11H,4,12H2,1-3H3

InChI Key

QSIYLDANUHUJOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,3-benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Synthesis of the quinoline derivative: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Coupling of the benzothiazole and quinoline moieties: This step involves the formation of an ether linkage between the benzothiazole and quinoline derivatives, typically using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the ethanone group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Ethanone Modifications: The benzothiazol-2-yloxy group distinguishes the target compound from analogs with phenoxy () or cyclic imide () substituents. Benzothiazole derivatives are associated with multitarget bioactivity, including kinase inhibition and anticancer effects .

Pharmacological Potential

While direct data on the target compound’s bioactivity is absent, structural analogs exhibit kinase inhibitory activity (), and benzothiazole derivatives demonstrate multitarget effects (). For example:

  • Kinase Inhibition : Derivatives like 2j and 2k inhibit protein kinases, a property linked to anticancer applications .
  • Benzothiazole Bioactivity : Compounds with benzothiazole moieties () show promise in targeting neurodegenerative and oncological pathways .

Biological Activity

The compound 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzothiazole moiety and a dithioloquinoline component. The molecular formula is C27H26N2O2SC_{27}H_{26}N_2O_2S, and it exhibits various physicochemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing both benzothiazole and dithioloquinoline structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives of benzothiazoles have shown significant antibacterial and antifungal properties. For instance, studies on related compounds have reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various microorganisms .
  • Anticancer Properties : Compounds with similar structural motifs have been evaluated for their cytotoxic effects against cancer cell lines. For example, certain derivatives demonstrated potent activity against human tumor cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AnticancerCytotoxic effects on multiple cancer cell lines
Cholinesterase InhibitionSelective inhibition of butyrylcholinesterase (BChE)

Case Studies

  • Antimicrobial Study : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Evaluation : In vitro studies have shown that certain dithioloquinoline derivatives possess selective cytotoxicity towards various cancer cell lines. For example, compounds were tested against KB and HepG2 cells, with some showing significant inhibition compared to standard treatments .
  • Cholinesterase Inhibition : Research on related compounds revealed that some derivatives selectively inhibit BChE with an IC50 comparable to established inhibitors like physostigmine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit cholinesterase enzymes is significant for neuroprotective applications.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, enhancing its effectiveness against target cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate ROS levels in cells, contributing to their anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.